(2'-Fluoro-4-biphenylyl)boronicAcidPinacolEster
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Overview
Description
(2’-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester is a useful intermediate for organic synthesis and an important raw material for pharmaceuticals . It is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular formula of (2’-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester is C18H20BFO2 . The InChI is 1S/C18H20BFO2/c1-17(2)18(3,4)22-19(21-17)14-10-11-15(16(20)12-14)13-8-6-5-7-9-13/h5-12H,1-4H3 .Chemical Reactions Analysis
Pinacol boronic esters are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . They are also used in catalytic protodeboronation, paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The molecular weight of (2’-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester is 298.2 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . The exact mass is 298.1540382 g/mol, and the monoisotopic mass is also 298.1540382 g/mol .Scientific Research Applications
C-H Borylation and Suzuki-Miyaura Coupling
A novel approach involving the synthesis of biaryls and heterobiaryls from arenes and haloarenes has been developed, bypassing the need for unstable boronic acids. This method utilizes pinacol boronate esters, analogous to unstable boronic acids, formed via iridium-catalyzed C-H borylation of heteroarenes and fluoroarenes. These boronates, stable in solid state or solution, can be generated and used in situ, coupling with aryl halides using simple palladium catalysts. This provides a convenient route to biaryl and heteroaryl products that were previously challenging to prepare through boronic acids (Robbins & Hartwig, 2012).
Analytical Challenges and Solutions
Pinacolboronate esters, including (2'-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester, are central to Suzuki coupling reactions, linking organic blocks for complex molecule synthesis. However, they present unique analytical challenges due to their facile hydrolysis to corresponding boronic acids, which are nonvolatile and poorly soluble in organic solvents. This complicates GC and normal-phase HPLC analysis. Addressing these challenges required unconventional approaches, such as using non-aqueous and aprotic diluents and reversed-phase separation with highly basic mobile phases, to stabilize the esters and solubilize their boronic acids for effective analysis (Zhong et al., 2012).
Catalyzed Transformations
The transformation of fluoroarenes into arylboronic acid pinacol esters through C-F bond activation and transmetalation with bis(pinacolato)diboron (B2pin2) has been reported. This [Ni(IMes)2]-catalyzed process converts various partially fluorinated arenes into their corresponding boronate esters, demonstrating a significant advancement in the synthesis of these compounds (Zhou et al., 2016).
Fluorescence Enhancement via Exciplex Formation
Research has shown that the formation of an exciplex between a pyridinium boronic acid and a phenyl group, connected via a propylene linker, can be monitored using fluorescence. The addition of pinacol results in a cyclic boronate ester with enhanced Lewis acidity, which strengthens its cation-π stacking interaction, leading to a significant fluorescence enhancement. This discovery opens new avenues for the application of boronic acid pinacol esters in fluorescence-based sensing and molecular recognition technologies (Huang et al., 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(2-fluorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BFO2/c1-17(2)18(3,4)22-19(21-17)14-11-9-13(10-12-14)15-7-5-6-8-16(15)20/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDYXABIFUJLPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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